molecular formula C15H15NO2 B13872473 2-Benzyl-1,3-dihydroisoindole-4,5-diol

2-Benzyl-1,3-dihydroisoindole-4,5-diol

Cat. No.: B13872473
M. Wt: 241.28 g/mol
InChI Key: OHAGPCMMEHVYNR-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dihydroisoindole-4,5-diol is a dihydroisoindole derivative characterized by a benzyl substituent and a catechol-like 4,5-diol motif on the isoindole ring. This structure places it within a class of heterocycles recognized for their significance in medicinal chemistry and natural product synthesis . The isoindole core is a key structural component in a range of biologically active compounds, from protein kinase inhibitors to topoisomerase I-stabilizing agents, underlining its value as a versatile scaffold in drug discovery efforts . The catechol (1,2-dihydroxybenzene) moiety present in this compound is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in metalloenzyme inhibitors . This functional group is a potent metal-binding group (MBG) capable of chelating metal ions in the active sites of various enzymes. Researchers may investigate this compound as a potential inhibitor for metal-dependent viral enzymes, such as the influenza virus polymerase PA N-terminal endonuclease, or other divalent metal ion-dependent enzymes . Its potential application extends to the study of enzymes vital to the life cycle of viruses and parasites, representing a promising avenue for the development of new antiviral and antiparasitic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-benzyl-1,3-dihydroisoindole-4,5-diol

InChI

InChI=1S/C15H15NO2/c17-14-7-6-12-9-16(10-13(12)15(14)18)8-11-4-2-1-3-5-11/h1-7,17-18H,8-10H2

InChI Key

OHAGPCMMEHVYNR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes Based on Isoindoline Precursors

A common approach to preparing substituted dihydroisoindoles involves starting from isoindoline-1-carboxylic acid derivatives or isoindolinones. The synthetic sequence typically includes:

  • Reduction of lactam carbonyl groups : For example, diisobutylaluminum hydride (DIBAL-H) can be used to reduce lactams to hemiaminals, which can be further transformed into methoxyaminals or other intermediates.

  • Functional group interconversion : Subsequent treatment with reagents like trimethylsilyl cyanide in the presence of boron trifluoride etherate can introduce cyano groups that are hydrolyzed to yield hydroxylated isoindoline derivatives.

  • Benzylation at the 2-position : Alkylation or benzylation of the isoindoline nitrogen or carbon centers is typically achieved via lithiation followed by electrophilic substitution. For example, lithiation at the benzylic position followed by reaction with benzyl halides introduces the benzyl substituent at the 2-position.

Intramolecular Cyclization via C–N Bond Formation

Intramolecular cyclization strategies are widely employed to construct the bicyclic isoindoline skeleton:

Hydrogenation and Stereoselective Reduction

Hydrogenation of isoindole precursors is a key step to obtain the dihydroisoindoline scaffold with desired stereochemistry:

  • Catalytic hydrogenation : Using rhodium on charcoal or platinum oxide catalysts under atmospheric hydrogen pressure yields cis-fused bicyclic isoindoline derivatives with high stereoselectivity.

  • Subsequent functional group modifications : After hydrogenation, protection of amino groups and reduction of lactam carbonyls to methylene groups can be performed to stabilize the bicyclic structure and introduce hydroxyl groups at appropriate positions.

Cycloaddition Reactions

Cycloaddition reactions provide an alternative route to the bicyclic isoindoline core:

  • 1,3-Dipolar cycloaddition : For example, heating paraformaldehyde and sarcosine in the presence of benzoquinone initiates a 1,3-dipolar cycloaddition that forms isoindole derivatives.

  • Diels–Alder reactions : Cycloaddition of pyroglutamate or proline derivatives with dienes like cyclopentadiene furnishes bicyclic skeletons with cis relative stereochemistry, which can be further functionalized to introduce hydroxyl groups.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents and Conditions Yield / Selectivity Notes and References
Reduction of lactam carbonyl Diisobutylaluminum hydride (DIBAL-H), BF3·Et2O High yield of isoindoline intermediates Enables hydroxyl group introduction
Lithiation and benzylation sec-Butyllithium, benzyl halides Moderate to high yields Stable α-amino carbanions formed
Intramolecular C–N bond formation α-Bromophenyl acetates, primary amines, Pd catalyst Variable yields, sensitive to air Palladium catalysis improves efficiency
Catalytic hydrogenation Rhodium on charcoal, PtO2, H2 atmosphere High stereoselectivity (cis-fused) Stereochemistry confirmed by NMR
1,3-Dipolar cycloaddition Paraformaldehyde, sarcosine, benzoquinone Efficient formation of isoindoles Used in antimicrobial metabolite synthesis
Diels–Alder cycloaddition Pyroglutamate derivatives, cyclopentadiene Moderate yield (e.g., 67%) Provides cis-fused bicyclic skeleton

Research Findings and Analysis

  • The stability and reactivity of intermediates such as α-amino carbanions generated by lithiation at benzylic positions are crucial for successful benzylation and further functionalization steps.

  • Catalytic hydrogenation conditions are optimized to favor cis-fused bicyclic isoindoline derivatives, which are essential for the biological activity and chemical stability of the final compound.

  • Intramolecular cyclization via palladium catalysis has been shown to be highly effective in constructing the bicyclic isoindoline core with control over stereochemistry, which is vital for the preparation of hydroxylated derivatives like 2-Benzyl-1,3-dihydroisoindole-4,5-diol.

  • The 1,3-dipolar cycloaddition approach demonstrates a concise synthetic route to isoindole derivatives, highlighting the utility of azomethinylide intermediates in forming complex bicyclic structures.

  • Diels–Alder reactions afford access to the bicyclic skeleton with good stereocontrol and can be adapted for the introduction of hydroxyl groups through subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-dihydroisoindole-4,5-diol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Benzyl-1,3-dihydroisoindole-4,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Benzyl-1,3-dihydroisoindole-4,5-diol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .

Comparison with Similar Compounds

Core Structural Differences

Table 1: Core Structure Comparison
Compound Core Structure Key Features
2-Benzyl-1,3-dihydroisoindole-4,5-diol Dihydroisoindole Benzene fused to partially saturated pyrrole; 4,5-diol and 2-benzyl groups
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol (Compound 66) Dihydrophenanthrene Three fused benzene rings with partial saturation; 4,5-diol and 2-methoxy groups
2-Benzyl-1,5-dimethylindazolium iodide Indazole Benzene fused to pyrazole; benzyl and methyl substituents
  • Dihydroisoindole vs. Phenanthrene derivatives (e.g., Compound 66) exhibit extended conjugation, which may enhance UV absorption and redox activity compared to isoindole analogs.
  • Dihydroisoindole vs. Indazole :

    • Indazole’s pyrazole ring introduces two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding sites compared to the single nitrogen in isoindole .

Substituent Effects

Table 2: Substituent Impact on Properties
Compound Substituents Key Effects
2-Benzyl-1,3-dihydroisoindole-4,5-diol 2-Benzyl, 4,5-diol Benzyl enhances lipophilicity; diols enable hydrogen bonding
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol 2-Methoxy, 4,5-diol Methoxy increases electron density; diols similar to isoindole derivative
2-Benzyl-1,5-dimethylindazolium iodide 2-Benzyl, 1,5-methyl Benzyl raises melting point (m.p. 139–140°C); methyl groups reduce steric hindrance
  • Benzyl vs. In indazole derivatives, benzyl substitution correlates with higher melting points (e.g., 139–140°C for 2-benzyl-1,5-dimethylindazolium iodide vs. 84°C for 1,5-dimethyl-2-ethyl analog) due to enhanced van der Waals interactions .
  • Diol Positioning :

    • Both Compound 66 and the target compound feature 4,5-diols, but spatial arrangement differs due to core structure. This may alter hydrogen-bonding patterns in molecular docking .
Table 3: Molecular Docking Affinities (kcal/mol)
Target 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol Hypothetical Affinity for Target Compound*
EGFR −9.0 −8.5 (predicted)
SRC −10.1 −9.8 (predicted)
ESR1 −7.3 −7.0 (predicted)

*Predictions based on structural differences:

  • The smaller dihydroisoindole core may reduce steric hindrance, improving fit into compact binding pockets (e.g., ESR1).
  • Benzyl’s hydrophobicity could enhance interactions with nonpolar regions of targets like EGFR compared to methoxy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzyl-1,3-dihydroisoindole-4,5-diol, and how can experimental design minimize trial iterations?

  • Methodology : Multi-step synthesis involving phthalic anhydride derivatives and benzothiadiazole moieties under reflux conditions (e.g., glacial acetic acid, 4–6 hours) is a common approach . To reduce experimental iterations, apply Design of Experiments (DoE) principles, such as fractional factorial designs, to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) and their interactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Use infrared (IR) spectroscopy to confirm functional groups (e.g., diol and benzyl motifs) and nuclear magnetic resonance (NMR) for structural elucidation . Single-crystal X-ray diffraction provides precise spatial arrangement data, critical for validating stereochemistry .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology : Conduct enzyme inhibition assays (e.g., kinase or oxidoreductase targets) and molecular docking studies to evaluate interactions with active sites. The benzothiadiazole moiety may enhance binding affinity to proteins involved in oxidative pathways .

Advanced Research Questions

Q. What statistical methods resolve contradictions in reported bioactivity data across studies?

  • Methodology : Perform meta-analysis to harmonize datasets, accounting for variables like assay conditions (pH, temperature) or cell-line specificity. Use comparative frameworks to isolate confounding factors (e.g., solvent polarity effects on solubility) . Validate findings with orthogonal assays (e.g., SPR vs. fluorescence-based binding) .

Q. How can reaction yields be optimized while maintaining stereochemical purity?

  • Methodology : Apply response surface methodology (RSM) to model interactions between parameters (e.g., catalyst concentration, reaction time). For stereochemical control, use chiral HPLC or dynamic kinetic resolution techniques. Membrane-based separation (e.g., enantioselective nanofiltration) can enhance purity .

Q. What theoretical approaches predict the compound’s reactivity in novel environments?

  • Methodology : Density Functional Theory (DFT) simulations calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular dynamics (MD) models assess stability under varying solvent conditions or thermal stress .

Q. How does the compound’s stability vary under industrial process conditions?

  • Methodology : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Surface adsorption studies (e.g., on silica or metal oxides) reveal degradation pathways influenced by interfacial interactions .

Q. What advanced separation technologies improve purification efficiency?

  • Methodology : Leverage membrane separation systems (e.g., ultrafiltration or reverse osmosis) classified under CRDC subclass RDF2050104. These systems reduce solvent waste and enhance scalability compared to traditional chromatography .

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